
4-Methylpyridazine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416235-72-6 . It is used for industrial and scientific research purposes . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 174.59 . The InChI code is 1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5 (4)6 (9)10;/h2-3H,1H3, (H,9,10);1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 174.59 .科学的研究の応用
Synthesis and Tautomeric Forms
4-Methylpyridazine-3-carboxylic acid hydrochloride is involved in the study of the effects of methylation on intermolecular interactions and lipophilicity in related compounds. Researchers investigated methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, focusing on their equilibrium of lactam and lactim tautomers and the formation of CH⋯O hydrogen bonds that arrange molecules into sheets, affecting their lipophilicity (Katrusiak et al., 2011).
Defence Chemicals in the Gramineae
Derivatives of 4-Methylpyridazine-3-carboxylic acid have been studied as hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), which are secondary metabolites in cereals. These compounds play a crucial role in the defense of cereals against insects, fungi, and bacteria, and in the detoxification of herbicides (Niemeyer, 1988).
Potential Anticancer Agents
Some derivatives of 4-Methylpyridazine-3-carboxylic acid have been synthesized as potential anticancer agents. Specifically, compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been evaluated for their effects on the proliferation of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).
Analysis of Derivatives in Rat Plasma and Tissues
4-Methylpyridazine-3-carboxylic acid derivatives have been studied for their metabolic pathways in rats. For instance, a compound TM-208, showing anticancer activity, was analyzed in rat plasma and tissues by LC-MS/MS, contributing to understanding its metabolism and potential therapeutic applications (Jiang et al., 2007).
Free Radical Chlorination
Methyl derivatives of compounds like 4-Methylpyridazine-3-carboxylic acid have been investigated in free radical chlorination processes. Such studies provide insights into the synthetic pathways and reactions of these compounds under specific conditions (Rubina et al., 1989).
Synthesis of Amides and Esters
Compounds like 4-Methylpyridazine-3-carboxylic acid are used in the synthesis of amides and esters, demonstrating their utility in organic synthesis and chemical reactions (Kunishima et al., 1999).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase
Derivatives of 4-Methylpyridazine-3-carboxylic acid have been studied for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant in the treatment of type-2 diabetes and other metabolic disorders (Latli et al., 2017).
Corrosion Inhibition in Oil and Gas Wells
Some derivatives of 4-Methylpyridazine-3-carboxylic acid have been evaluated as corrosion inhibitors in the context of oil and gas wells. This application is crucial for the oil industry, particularly during acidization processes to enhance productivity (Migahed & Nassar, 2008).
Investigation of Hydroxylation Mechanisms
4-Methylpyridazine-3-carboxylic acid has been used in studies investigating the hydroxylation mechanisms of certain enzymes. This contributes to a deeper understanding of enzymatic reactions and their potential applications in biotechnology (Chaiyen et al., 2004).
作用機序
Target of Action
It’s known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives are known to exhibit a wide range of pharmacological activities , suggesting diverse modes of action depending on the specific derivative and its biological target.
Biochemical Pathways
Pyridazine derivatives have been shown to affect various biochemical pathways, leading to a wide range of physiological effects .
Result of Action
Pyridazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and others .
特性
IUPAC Name |
4-methylpyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHXDBFGRGQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)
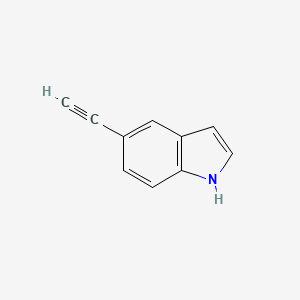
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)

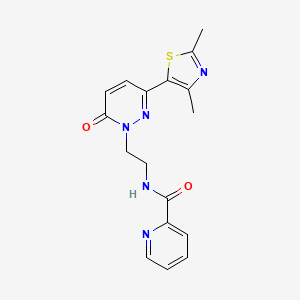
![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)
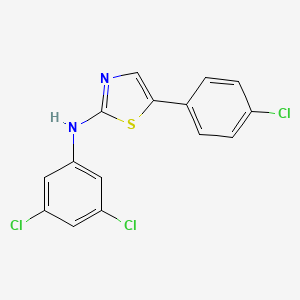
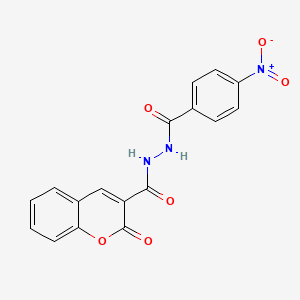
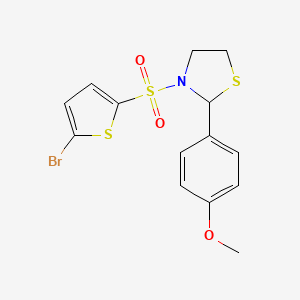
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)
